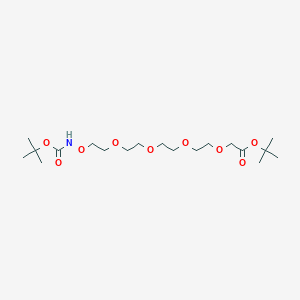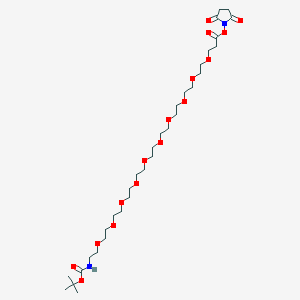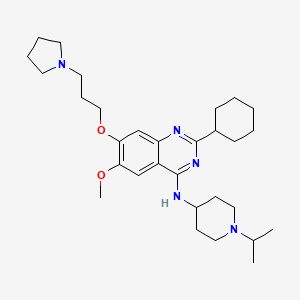
WYK431
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WYK431 is a potent inhibitor of proliferation activity against a broad spectrum of human cancer cell lines, induces G2/M phase arrest and apoptosis through the PI3K/Akt pathway.
Aplicaciones Científicas De Investigación
Anticancer Effects in Gastric Cancer Cells
WYK431, a novel quinazoline derivative, has demonstrated potent inhibition of proliferation in a variety of human cancer cell lines. In a study focused on human gastric cancer BGC823 cells, WYK431 was found to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis. This process involves the activation of caspase-3 and caspase-9, upregulation of Bax, and disruption of mitochondrial membrane potential. The study also highlighted that WYK431 downregulates the levels of the PI3K/Akt signaling pathway. Additionally, it effectively suppressed tumor growth in xenograft models in mice, showing potential as a promising anticancer agent. This suggests its role in targeting specific cell cycle phases and apoptotic pathways in cancer treatment (Wang et al., 2014).
Propiedades
Nombre del producto |
WYK431 |
|---|---|
Fórmula molecular |
C27H33ClN6O2 |
Peso molecular |
509.051 |
Nombre IUPAC |
Methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate |
InChI |
InChI=1S/C27H33ClN6O2/c1-33-13-11-22(12-14-33)34-15-9-21(10-16-34)30-27-31-24-8-5-19(28)17-23(24)25(32-27)29-20-6-3-18(4-7-20)26(35)36-2/h3-8,17,21-22H,9-16H2,1-2H3,(H2,29,30,31,32) |
Clave InChI |
FFQCNUJINDFHLE-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=C(NC2=C3C=C(Cl)C=CC3=NC(NC4CCN(C5CCN(C)CC5)CC4)=N2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
WYK431; WYK-431; WYK 431 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





